1-(2-Fluoro-5-methylphenyl)ethan-1-ol
Description
1-(2-Fluoro-5-methylphenyl)ethan-1-ol is an organic compound characterized by a fluorine atom and a methyl group attached to a benzene ring, with an ethan-1-ol group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
1-(2-fluoro-5-methylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFIFPHJQPTBGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-5-methylphenyl)ethan-1-ol can be synthesized through several methods, including:
Grignard Reaction: Reacting 2-fluoro-5-methylbenzene with ethyl magnesium bromide followed by hydrolysis.
Friedel-Crafts Alkylation: Alkylation of 2-fluoro-5-methylbenzene with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction of Ketones: Reducing 1-(2-fluoro-5-methylphenyl)ethanone using reducing agents like sodium borohydride.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-5-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: Oxidation of the ethan-1-ol group to form 1-(2-fluoro-5-methylphenyl)ethanone.
Reduction: Reduction of the fluorine atom to form 1-(2-methylphenyl)ethan-1-ol.
Substitution: Substitution reactions at the benzene ring, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromyl chloride and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like nitric acid for nitration and bromine for halogenation.
Major Products Formed:
Oxidation: 1-(2-fluoro-5-methylphenyl)ethanone.
Reduction: 1-(2-methylphenyl)ethan-1-ol.
Substitution: Nitro derivatives or halogenated compounds.
Scientific Research Applications
1-(2-Fluoro-5-methylphenyl)ethan-1-ol is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studying the effects of fluorinated compounds on biological systems.
Medicine: Potential use in drug development and as a precursor for pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Fluoro-5-methylphenyl)ethan-1-ol exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
1-(2-fluorophenyl)ethan-1-ol
1-(3-fluorophenyl)ethan-1-ol
1-(4-fluorophenyl)ethan-1-ol
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Biological Activity
1-(2-Fluoro-5-methylphenyl)ethan-1-ol, also known as 2-amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol, is a fluorinated aromatic compound of increasing interest in medicinal chemistry. Its unique structure, characterized by the presence of a fluorine atom and an alcohol functional group, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-(2-Fluoro-5-methylphenyl)ethan-1-ol can be represented as follows:
The presence of the fluorine atom enhances lipophilicity, which can influence the compound's pharmacokinetic properties such as absorption and distribution in biological systems. The hydroxyl group allows for hydrogen bonding interactions, which may stabilize interactions with biological targets.
The biological activity of 1-(2-Fluoro-5-methylphenyl)ethan-1-ol is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity.
- Enhanced Lipophilicity : The fluorine atom increases the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets.
These interactions can lead to various pharmacological effects, including antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
Recent studies have indicated that 1-(2-Fluoro-5-methylphenyl)ethan-1-ol exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cellular models.
Study 1: Structure-Activity Relationship (SAR)
A study investigated the structure-activity relationships of fluorinated aromatic compounds, including 1-(2-Fluoro-5-methylphenyl)ethan-1-ol. The findings revealed that modifications to the aromatic ring significantly influenced biological activity. The introduction of additional functional groups was shown to enhance potency against specific biological targets.
Study 2: Pharmacokinetic Profiling
In a pharmacokinetic study, the absorption, distribution, metabolism, and excretion (ADME) properties of 1-(2-Fluoro-5-methylphenyl)ethan-1-ol were assessed. The results indicated favorable ADME profiles, supporting its potential for further development in medicinal applications .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
